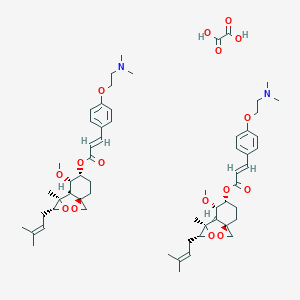
Benzamidoxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzamidoxime and its derivatives has been a subject of scientific research due to its potential applications. Various methods have been developed to synthesize this compound, including microwave-assisted organic synthesis which offers an economic and efficient pathway for the preparation of benzamide derivatives, highlighting the compound's versatility in synthetic chemistry (Wajid et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through spectroscopic studies and theoretical calculations. X-ray crystallography and molecular orbital calculations have been used to determine the structure of this compound, revealing that the NH2 group of the amidoxime has very little sp2 character, and the aryl ring is not coplanar with the amidoxime group. These findings are crucial for understanding the chemical behavior and reactivity of this compound (Srivastava et al., 1997).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, showcasing its reactivity and potential as a versatile chemical building block. One interesting reaction is the Beckmann rearrangement catalyzed by nickel acetate, which converts Benzaldoxime into Benzamide, demonstrating the compound's ability to participate in complex chemical transformations (Johnson & Miller, 1976).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The compound forms centrosymmetric dimers due to intermolecular hydrogen bonding, which is significant for understanding its behavior in different solvents and conditions (Kara et al., 2013).
Applications De Recherche Scientifique
Essai à haut débit en biochimie
Benzamidoxime est utilisé dans les essais à haut débit (HTA) pour la quantification chimiosélective et indépendante du substrat des aldéhydes . Cette application est particulièrement utile dans le domaine de la biochimie, où elle aide à l'identification et à l'amélioration des réductases d'acides carboxyliques (CAR) par génie protéique .
Donneur d'oxyde nitrique
This compound joue un rôle clé en tant que donneur d'oxyde nitrique (NO) . NO est synthétisé naturellement dans le corps humain et présente de nombreux effets biologiques bénéfiques, en particulier sur le système cardiovasculaire . Les chercheurs ont tenté de développer des sources externes pour augmenter le niveau de NO dans le corps, et this compound est l'une de ces sources .
Voies d'oxydation
This compound est impliqué dans les voies biomimétiques et biologiques de l'oxydation . Le rôle clé joué par le cytochrome P450 ou d'autres voies de réductase dépendantes du dihydronicotinamide-adénine dinucléotide phosphate (NADPH) est démontré dans ces processus .
Synthèse de molécules complexes
Les aldéhydes sont des poignées réactives importantes pour la synthèse de molécules complexes pour les produits chimiques fins et les ingrédients pharmaceutiques . This compound, par son rôle dans la quantification des aldéhydes, contribue indirectement à ce processus de synthèse .
Récupération de l'uranium de l'eau de mer
Les résines chélatantes contenant le groupe fonctionnel amidoxime, qui comprend this compound, ont été largement étudiées pour leur application dans la récupération de l'uranium de l'eau de mer
Safety and Hazards
Orientations Futures
Benzamidoxime has been identified as a PD-L1 ligand with pH-dependent potency, which lays the foundation for the discovery of immunoregulatory small molecules resilient to tumor microenvironmental conditions for escaping drug-resistance mechanisms . The endogenous function of the mARC protein, which is involved in the N-reductive metabolism of this compound, is linked with lipid metabolism .
Mécanisme D'action
Target of Action
Benzamidoxime has been found to interact with various targets in the body. For instance, it has been shown to inhibit human leukemia cell growth . It also interacts with the mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R) . Furthermore, it has been reported to form complexes with U(VI) in non-aqueous solvents .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it inhibits the growth of human leukemia cells by causing a strong decrease in cell growth . It also forms complexes with U(VI) in the form of anionic benzamidoximate . Additionally, it has been found to act as a PD-L1 ligand with pH-dependent potency .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to play a key role in the oxidation of amidoximes and oximes, with cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways playing a crucial role . It also has the ability to release nitric oxide (NO), which has many beneficial biological effects, particularly on the cardiovascular system .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to induce DNA single-strand breaks and DNA amplification in SV40-transformed hamster cells . It also exhibits antioxidant activity, particularly when it is part of this compound derivatives and glycolipid mimetics with two oxime functionalities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-reductive system composed of mARC, CYB5B, and CYB5R is regulated by fasting and high-fat diet . .
Propriétés
IUPAC Name |
N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976787 | |
| Record name | N-Hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-92-3 | |
| Record name | Benzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamidoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)




![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)




![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

